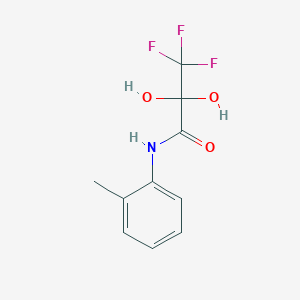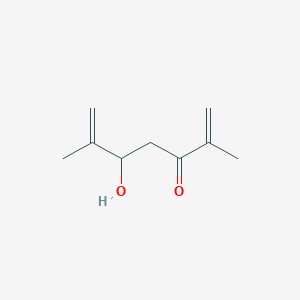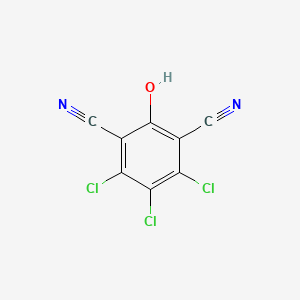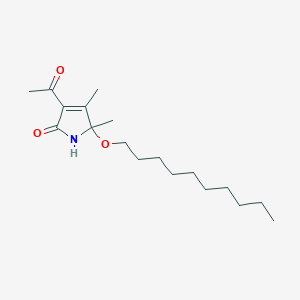![molecular formula C19H12Cl2N2O5 B14265243 2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 135395-93-6](/img/structure/B14265243.png)
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-chloro-3-nitrophenyl groups attached to a cyclopentanone ring through methylene bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and cyclopentanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of cyclopentanone derivatives with amino groups.
Substitution: Formation of substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and biological activity. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro groups can participate in substitution reactions, further modifying the compound’s activity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(4-nitrophenyl)methylidene]cyclopentan-1-one: Similar structure but lacks the chloro substituents.
2,5-Bis(4-chlorophenyl)methylidene]cyclopentan-1-one: Similar structure but lacks the nitro substituents.
Uniqueness
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Propriétés
Numéro CAS |
135395-93-6 |
|---|---|
Formule moléculaire |
C19H12Cl2N2O5 |
Poids moléculaire |
419.2 g/mol |
Nom IUPAC |
2,5-bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H12Cl2N2O5/c20-15-5-1-11(9-17(15)22(25)26)7-13-3-4-14(19(13)24)8-12-2-6-16(21)18(10-12)23(27)28/h1-2,5-10H,3-4H2 |
Clé InChI |
FTDQKSWMOLLFLY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C1=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)

![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
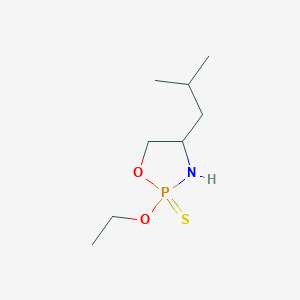
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
methyl}carbonimidoyl](/img/structure/B14265204.png)
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
